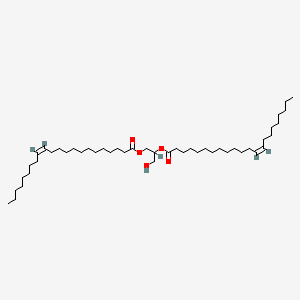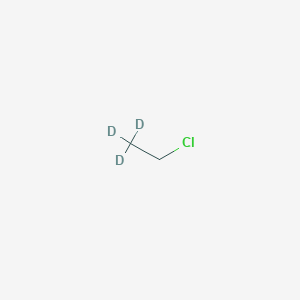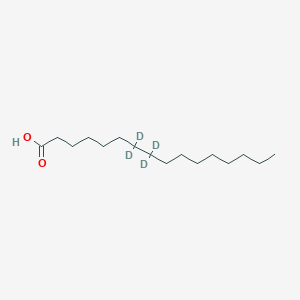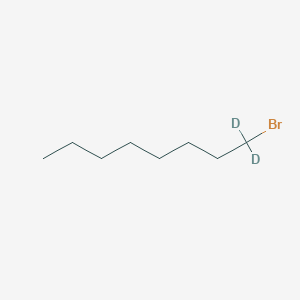
Glyceryl dierucate
Übersicht
Beschreibung
Glyceryl dierucate is a diester compound formed from glycerin and erucic acid. It is part of the glyceryl diesters family, which are known for their emollient and lubricating properties. These compounds are widely used in cosmetics, personal care products, and various industrial applications due to their ability to provide a smooth and soft texture to the skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glyceryl dierucate is synthesized by esterifying glycerin with erucic acid. The process involves heating glycerin and erucic acid in the presence of a catalyst, typically an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out at elevated temperatures, usually between 100-150°C, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is produced using fully refined vegetable oils. The oils undergo hydrogenation and fractionation to obtain specific fatty acids, which are then reacted with glycerin. The final product is purified through deodorization to remove any impurities and ensure the quality of the this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Glyceryl dierucate can undergo various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the oxidation of the fatty acid chains, resulting in the formation of peroxides and other oxidative products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form glycerin and erucic acid.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often accelerated by light or heat.
Hydrolysis: Water with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Transesterification: Alcohols (e.g., methanol) with a catalyst like sodium methoxide.
Major Products Formed:
Oxidation: Peroxides and other oxidative degradation products.
Hydrolysis: Glycerin and erucic acid.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Glyceryl dierucate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient and lubricant in skin care products, moisturizers, and makeup.
Pharmaceuticals: Acts as an excipient in drug formulations to enhance the texture and stability of the product.
Food Industry: Used as an emulsifier and stabilizer in various food products.
Industrial Applications: Employed in the production of lubricants, plasticizers, and other industrial materials
Wirkmechanismus
Glyceryl dierucate exerts its effects primarily through its emollient properties. It forms a protective layer on the skin, reducing water loss and providing a smooth and soft texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration .
Vergleich Mit ähnlichen Verbindungen
Glyceryl dilaurate: Formed from glycerin and lauric acid, used in similar applications but with different fatty acid properties.
Glyceryl distearate: Formed from glycerin and stearic acid, known for its thicker consistency and higher melting point.
Glyceryl dioleate: Formed from glycerin and oleic acid, used for its moisturizing properties.
Uniqueness of Glyceryl Dierucate: this compound is unique due to its long-chain erucic acid, which provides distinct emollient properties and a higher melting point compared to other glyceryl diesters. This makes it particularly suitable for applications requiring a stable and long-lasting emollient effect .
Eigenschaften
IUPAC Name |
[2-[(Z)-docos-13-enoyl]oxy-3-hydroxypropyl] (Z)-docos-13-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H88O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-44-45(43-48)52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45,48H,3-16,21-44H2,1-2H3/b19-17-,20-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERQYTVWAKJPN-CLFAGFIQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H88O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021372 | |
| Record name | Glyceryl dierucate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28880-79-7 | |
| Record name | Glyceryl dierucate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028880797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl dierucate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[(Z)-docos-13-enoic] acid, diester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















